1-Chloro-8-fluoroisoquinoline
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Overview
Description
1-Chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms attached to an isoquinoline ring. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-8-fluoroisoquinoline can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction, where a chlorine atom in 1-chloroisoquinoline is replaced by a fluorine atom using potassium fluoride . Another method includes the direct introduction of fluorine onto the isoquinoline ring through electrophilic fluorination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to achieve high yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, sodium hydride, and other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Products: Amino, thiol, and other substituted isoquinolines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
1-Chloro-8-fluoroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity, resulting in unique bioactivities .
Comparison with Similar Compounds
1-Chloroisoquinoline: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
8-Fluoroisoquinoline: Lacks the chlorine atom, leading to variations in its biological activities and applications.
1-Fluoroisoquinoline: Contains only a fluorine atom at the 1-position, exhibiting distinct chemical behavior.
Uniqueness: 1-Chloro-8-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring.
Properties
IUPAC Name |
1-chloro-8-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWSGMRTURSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368531-41-2 |
Source
|
Record name | 1-chloro-8-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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